5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyrazine ring, a pyridine ring, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include various amines, nitriles, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitriles to amines.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as checkpoint kinase 1 (CHK1), which plays a critical role in the cellular response to DNA damage . By inhibiting CHK1, the compound can enhance the efficacy of DNA-damaging chemotherapies and promote cell cycle arrest, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: This compound shares a similar core structure but lacks the cyclohexylamino group, which may affect its biological activity and chemical reactivity.
®-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: This compound includes a morpholine group and a trifluoromethyl group, which can influence its pharmacokinetic properties and enzyme inhibition profile.
Uniqueness
The uniqueness of 5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group, in particular, may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C16H19N7 |
---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
5-[[5-amino-4-(cyclohexylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H19N7/c17-7-12-8-20-16(10-19-12)23-15-6-14(13(18)9-21-15)22-11-4-2-1-3-5-11/h6,8-11H,1-5,18H2,(H2,20,21,22,23) |
InChI Key |
KEVSIAPRHSSKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
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